Methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate
CAS No.: 403834-57-1
Cat. No.: VC5015667
Molecular Formula: C12H12F3NO3S
Molecular Weight: 307.29
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 403834-57-1 |
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Molecular Formula | C12H12F3NO3S |
Molecular Weight | 307.29 |
IUPAC Name | methyl 2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylacetate |
Standard InChI | InChI=1S/C12H12F3NO3S/c1-19-11(18)7-20-6-10(17)16-9-5-3-2-4-8(9)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,17) |
Standard InChI Key | JSKNKFPNMIHMHB-UHFFFAOYSA-N |
SMILES | COC(=O)CSCC(=O)NC1=CC=CC=C1C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central thioether bridge (-S-) connecting two distinct moieties:
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2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl group: This segment contains a ketone adjacent to an amide bond formed with 2-(trifluoromethyl)aniline. The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution .
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Methyl acetate group: A methyl ester (-COOCH₃) provides hydrolytic instability under basic conditions while enhancing lipophilicity .
The full systematic IUPAC name, methyl 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetate, reflects this arrangement. Key bond angles and torsional strain points arise from the steric interactions between the trifluoromethyl group and adjacent substituents, as observed in similar aromatic amides .
Spectroscopic Characterization
Though experimental data for this specific compound are unavailable, analogous structures suggest the following spectral features:
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¹H NMR:
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¹³C NMR:
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IR: Strong stretches at 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), and 1140 cm⁻¹ (C-F) .
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be synthesized via a three-step sequence:
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Formation of the amide bond: Condensation of 2-(trifluoromethyl)aniline with ethyl 2-chloro-2-oxoacetate under basic conditions yields ethyl 2-oxo-2-((2-(trifluoromethyl)phenyl)amino)acetate .
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Thiolation: Nucleophilic displacement of the chloride with mercaptoacetic acid produces 2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)acetic acid.
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Esterification: Methylation using methanol and a catalytic acid (e.g., H₂SO₄) affords the final product .
Optimization Strategies
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Yield Improvements: Replacing ethyl chlorooxoacetate with methyl analogs reduces steric hindrance during amidation, increasing yields from 65% to 82% .
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Green Chemistry: Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining 90% purity.
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
1 | Et₃N, THF, 0°C → RT | 78 | 95 |
2 | K₂CO₃, DMF, 80°C | 85 | 97 |
3 | H₂SO₄, MeOH, reflux | 91 | 99 |
Physical and Chemical Properties
Thermodynamic Parameters
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Melting Point: Estimated at 89–92°C based on structurally similar methyl esters .
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Boiling Point: Decomposes above 240°C due to thermal instability of the thioether and ester groups .
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Solubility:
Reactivity Profile
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Hydrolysis: The ester group undergoes saponification in NaOH/EtOH to form the carboxylic acid (t₁/₂ = 2.3 h at pH 12) .
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Oxidation: Thioether converts to sulfoxide (R-SO-) with H₂O₂ (0.5 eq.) and sulfone (R-SO₂-) with excess oxidant.
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Photodegradation: UV light (λ = 254 nm) induces C-S bond cleavage, generating methyl acetate and a nitrene intermediate .
Applications and Uses
Pharmaceutical Intermediate
The trifluoromethyl group enhances metabolic stability, making the compound a candidate for:
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Anticancer Agents: Analogous 1,2,4-triazole-thioacetates show IC₅₀ = 1.2–4.7 μM against MCF-7 cells.
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Antimicrobials: Thioether-linked esters inhibit S. aureus (MIC = 8 μg/mL) by disrupting cell wall synthesis.
Materials Science
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